3-Chloro-6-fluoro-1H-indazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-fluoro-2H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c8-7-3-1-5(10)4(9)2-6(3)11-12-7/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDHJLHKZOYJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNC(=C21)Cl)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Chloro 6 Fluoro 1h Indazol 5 Amine and Its Precursors
Pioneering Synthetic Pathways to the Halogenated 1H-Indazole Core
The construction of the halogenated 1H-indazole scaffold, the central structural motif of the target compound, is achieved through a variety of sophisticated synthetic strategies. These pathways are designed to build the bicyclic ring system while controlling the placement of substituents on the benzene ring portion of the molecule.
Cyclization Reactions for Indazole Ring Formation
The formation of the indazole ring is the cornerstone of the synthesis. Modern methods have moved beyond classical techniques to offer milder, more efficient, and regioselective routes. A prominent strategy involves the intramolecular cyclization of appropriately substituted arylhydrazones. nih.gov This can be achieved through various means, including metal-catalyzed C-H amination reactions or nucleophilic aromatic substitution (SNAr) pathways. nih.goviosrjournals.org
Several key cyclization approaches include:
Palladium-catalyzed C-H Amination : This method involves the intramolecular coupling of a C-H bond on the aromatic ring with a nitrogen atom of the hydrazone moiety.
Copper-mediated Cyclization : Copper catalysts, such as Cu(OAc)₂ or Cu₂O, can facilitate the cyclization of o-haloaryl N-sulfonylhydrazones to form the N-N bond of the indazole ring. nih.gov
[3+2] Annulation from Arynes and Hydrazones : This approach constructs the 1H-indazole skeleton by reacting arynes with N-tosylhydrazones or N-aryl/alkylhydrazones under mild conditions. organic-chemistry.org
Reductive Cyclization : The reductive cyclization of o-nitro-ketoximes provides another route to the 1H-indazole core, efficiently forming the necessary N-N bond. researchgate.net
| Cyclization Method | Key Reactants | Catalyst/Reagent | General Characteristics |
|---|---|---|---|
| Copper-Mediated N-N Bond Formation | o-haloaryl N-sulfonylhydrazones | Cu(OAc)₂, Cu₂O | Tolerates various functional groups. nih.gov |
| [3+2] Annulation | Arynes and Hydrazones | CsF or KF | Operates under mild conditions, versatile for different hydrazones. organic-chemistry.org |
| PIFA-Mediated C-H Amination | Arylhydrazones | [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | Metal-free process with good functional group compatibility. nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Arylhydrazones with ortho-leaving group (e.g., Fluorine) | Base (e.g., K₂CO₃) | Effective when electron-withdrawing groups activate the ring. nih.gov |
Strategic Introduction of Chloro, Fluoro, and Nitro Functionalities
The precise placement of halogen and nitro groups is critical for the synthesis of the target molecule and its precursors. These functionalities are often introduced onto the aromatic starting materials prior to the indazole ring formation, as their electronic properties can direct the regiochemical outcome of the cyclization step.
Fluorine Introduction : The fluoro group at the C6 position is typically incorporated by starting with a pre-fluorinated benzene derivative. For instance, a synthesis might begin with a starting material like 2,4-difluoronitrobenzene, where one of the fluorine atoms will ultimately become the C6-fluoro substituent of the indazole.
Chlorine Introduction : The chlorine atom at the C3 position of the indazole ring is often introduced after the core has been formed. Electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) can be used to achieve C3-chlorination. chim.it In some cases, hypervalent iodine reagents like 1-chloro-1,2-benziodoxol-3-one have also been employed effectively. chim.it
Nitro Group Introduction : The nitro group, which serves as a precursor to the C5-amine, is introduced via electrophilic nitration of the benzene ring of the starting material. The position of nitration is controlled by the directing effects of the other substituents already present on the ring. For example, in a precursor containing a fluorine atom, the directing effects would be considered to achieve the desired substitution pattern.
Regioselective Synthesis and Isomer Control in Indazole Derivatization
Achieving the correct arrangement of substituents (3-chloro, 6-fluoro, 5-amino) requires stringent control over regioselectivity. The synthetic strategy is designed so that the electronic effects of the substituents guide subsequent reactions to the desired positions. nih.gov
For instance, starting with a 2-fluoro-4-nitro-substituted aryl ketone allows for the formation of a hydrazone. The subsequent cyclization is directed by the existing substituents to yield a 6-fluoro-5-nitro-1H-indazole intermediate. nih.gov
A significant challenge in indazole synthesis is controlling the formation of N-1 versus N-2 isomers during N-alkylation or N-acylation reactions. beilstein-journals.orgnih.gov While the 1H-indazole tautomer is generally more thermodynamically stable, reaction conditions can favor the kinetic 2H-product. nih.govresearchgate.net For the synthesis of N-unsubstituted indazoles like the target compound, this is less of an issue during the core formation, but it is a critical consideration when N-protected intermediates are used. The choice of base, solvent, and reaction temperature can significantly influence the N-1/N-2 ratio. beilstein-journals.orgnih.gov
Nucleophilic Aromatic Substitution Approaches in Indazole Synthesis
Nucleophilic aromatic substitution (SNAr) is a powerful and frequently employed strategy for the synthesis of indazole rings, particularly for precursors bearing electron-withdrawing groups like nitro and fluoro substituents. nih.govacs.org This approach typically involves the intramolecular cyclization of an arylhydrazone where a nucleophilic nitrogen anion attacks an activated aromatic ring, displacing a leaving group (commonly fluorine or chlorine). researchgate.net
The synthesis of 1-aryl-5-nitro-1H-indazoles, for example, has been efficiently achieved by forming an arylhydrazone from a ketone that has a fluorine at the C2 position and a nitro group at the C5 position. nih.govresearchgate.net Deprotonation of the hydrazone generates the nucleophile, which then cyclizes via an SNAr mechanism, displacing the fluorine atom to form the indazole ring. nih.gov This strategy is highly relevant to the synthesis of 3-Chloro-6-fluoro-1H-indazol-5-amine, as the required fluoro and nitro groups effectively activate the precursor for such a cyclization.
Reduction of Nitro Intermediates to the Amine Group
The final key transformation in the synthesis of this compound is the reduction of the C5-nitro group to the corresponding C5-amine. This is a common and well-established reaction in organic synthesis. wikipedia.org
Catalytic Hydrogenation Methodologies
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. This process typically involves reacting the nitro-indazole intermediate with hydrogen gas in the presence of a metal catalyst.
Catalysts and Conditions : The most common catalyst for this transformation is palladium on carbon (Pd/C). research-nexus.net Other catalysts like platinum(IV) oxide or Raney nickel can also be used. wikipedia.org The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate under a hydrogen atmosphere.
An alternative and widely used method for this reduction is the use of stannous chloride (SnCl₂) in an acidic alcoholic solution. research-nexus.netresearchgate.net This method is particularly useful when other functional groups sensitive to catalytic hydrogenation are present in the molecule.
| Reduction Method | Reagents | Typical Solvent | Advantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol | Clean reaction with high yields; byproduct is water. research-nexus.net |
| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol | Effective and offers good chemoselectivity. research-nexus.netresearchgate.net |
| Iron in Acetic Acid | Fe powder, Acetic Acid | Acetic Acid | Classical method, inexpensive reagents. wikipedia.org |
Chemical Reduction Strategies
The synthesis of 5-aminoindazole derivatives, such as this compound, often involves the chemical reduction of a corresponding 5-nitroindazole precursor. This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing nitro group (-NO₂) into a versatile amino group (-NH₂). Several well-established and efficient reagents are employed for this purpose, chosen based on substrate compatibility, selectivity, and reaction conditions.
Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and metal-acid systems. mdpi.com Catalytic hydrogenation, utilizing catalysts like palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas, is a clean and high-yielding method. mdpi.com Another effective approach involves the use of hydrazine hydrate with a Pd/C catalyst, which has been successfully applied to reduce various nitro-substituted indoles and indazoles. mdpi.com
Metal-based reducing agents are also widely employed. Stannous chloride (tin(II) chloride, SnCl₂) in the presence of an acid such as hydrochloric acid is a classic and reliable method for this conversion. nih.gov The reaction proceeds via electron transfer from the Sn(II) salt. nih.gov Similarly, elemental iron powder in an acidic medium like acetic acid provides an effective and economical alternative for nitro group reduction. rsc.org The choice of reagent can be critical to avoid the reduction of other sensitive functional groups within the molecule.
Below is a table summarizing common reduction strategies applicable to the synthesis of aminoindazoles from their nitro precursors.
| Reagent/System | Solvent(s) | Typical Conditions | Notes |
| SnCl₂·2H₂O / HCl | Ethanol, Ethyl Acetate | Room Temperature to Reflux | A widely used, robust method for nitro group reduction. nih.govfrontiersin.org |
| Iron (Fe) / Acetic Acid | Ethanol, Water | Room Temperature to Reflux | An economical and effective method. rsc.org |
| H₂ / Pd-C | Methanol, Ethanol | 2 atm H₂, Room Temperature | A clean, catalytic method with high yields. mdpi.com |
| Hydrazine Hydrate / Pd-C | Methanol | Reflux | Effective for nitroindazoles and related heterocycles. mdpi.com |
| Sodium Dithionite (Na₂S₂O₄) | Water/Organic co-solvent | Room Temperature | A mild reagent, suitable for substrates sensitive to stronger reducing agents. mdpi.com |
Green Chemistry Approaches and Sustainable Synthetic Routes for Indazoles
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indazoles to reduce environmental impact and improve efficiency. frontiersin.orgresearchgate.net These approaches focus on minimizing waste, avoiding hazardous reagents, and utilizing energy-efficient processes such as microwave irradiation and catalysis. researchgate.netresearchgate.net The use of greener solvents, such as polyethylene glycol (PEG), and catalyst-free conditions further contributes to the sustainability of these synthetic routes. nih.gov
Microwave-Assisted Synthesis of Indazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased product yields, and minimized waste compared to conventional heating methods. researchgate.net The technique relies on dielectric heating, where polar molecules in the reaction mixture absorb microwave energy, leading to rapid and uniform heating. researchgate.net
This technology has been successfully applied to the synthesis of various indazole derivatives. For example, 1-H indazole and 4-chloro-1-H indazole have been synthesized efficiently from starting materials like ortho-chlorobenzaldehyde or ortho-nitrobenzaldehyde and hydrazine hydrate in distilled water under microwave irradiation. nih.govresearchgate.net This method provides a fast and efficient alternative to traditional synthetic protocols. nih.gov The use of microwave irradiation can facilitate reactions that might otherwise require harsh conditions or long reaction times, making it a valuable green chemistry tool. nih.gov
| Starting Material | Reagents | Conditions | Product | Reference |
| o-Chlorobenzaldehyde | Hydrazine Hydrate, LPP (10%) | Water, 425 MW, 18 min | 1-H Indazole | researchgate.net |
| o-Nitrobenzaldehyde | Hydrazine Hydrate, LPP (10%) | Water, 425 MW, 18 min | 1-H Indazole | researchgate.net |
| 3-Amino-3-(2-nitrophenyl)propanoic acids | Various Alcohols | Microwave Heating (170°C) | Substituted Indazole Acetic Acids | mdpi.com |
Catalysis in Indazole Synthesis (e.g., Metal-Free, Organocatalysis, Palladium-Mediated)
Catalysis is a fundamental pillar of green chemistry, enabling efficient and selective transformations with minimal waste. The synthesis of the indazole scaffold has benefited immensely from various catalytic systems, including transition metal catalysis and metal-free approaches. frontiersin.orgsigmaaldrich.com
Palladium-Mediated Synthesis: Palladium catalysts are exceptionally versatile for forming C-N and C-C bonds, which are crucial steps in many indazole syntheses. researchgate.net Palladium-catalyzed intramolecular amination of aryl halides is a key strategy for constructing the indazole ring. For example, 2-aryl-2H-indazoles can be synthesized from N-aryl-N-(o-bromobenzyl)hydrazines using a Pd(OAc)₂/dppf catalyst system. Furthermore, Suzuki-Miyaura cross-coupling reactions, also palladium-catalyzed, are used to introduce aryl substituents onto the indazole core, allowing for the creation of diverse derivatives.
Other Metal Catalysis: Copper-catalyzed reactions offer a cost-effective alternative to palladium for certain transformations. Copper(I) oxide nanoparticles have been used to catalyze the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide in the green solvent PEG 300. Rhodium catalysts have also been employed for the C-H functionalization of azobenzenes to produce 2H-indazoles. researchgate.net
Metal-Free and Organocatalysis: To circumvent the cost and potential toxicity of transition metals, metal-free synthetic routes have been developed. One such method involves the synthesis of 1H-indazoles from o-aminobenzoximes through the selective activation of the oxime group using methanesulfonyl chloride and triethylamine, proceeding under very mild conditions. Organophotoredox catalysis has also enabled the C-H amination of 2H-indazoles at room temperature under ambient air. These catalyst-based approaches have significantly advanced the synthesis of a wide array of indazole derivatives. frontiersin.org
Electrochemical and Photochemical Cyclizations for Indazole Construction
Electrochemical and photochemical methods represent cutting-edge green synthetic strategies that utilize electricity or light, respectively, to drive chemical reactions. These approaches often operate under mild conditions without the need for stoichiometric chemical oxidants or reductants, thereby minimizing waste.
Electrosynthesis: Organic electrosynthesis has been applied to the construction of the indazole ring system through intramolecular C-H amination. This method uses an electric current to facilitate the cyclization, forming the N-N bond of the indazole core under metal- and external oxidant-free conditions. This sustainable technique is suitable for building various N-heterocycles. A green electrochemical approach has also been developed for the regioselective C3-H trifluoromethylation of 2H-indazoles.
Photochemical Synthesis: Photochemistry offers unique pathways for molecular transformations. Metal-free synthesis of 2H-indazoles has been achieved by reacting 2-(ethynyl)aryltriazenes with arylsulfinic acids under visible-light irradiation at room temperature, proceeding without an external photocatalyst. rsc.org Another photochemical strategy involves the direct permutation of 1H- and 2H-indazoles into benzimidazoles, a transformation that proceeds under mild irradiation and expands the structural diversity of available heterocyclic libraries. mdpi.com These light-driven methods provide powerful and sustainable alternatives for synthesizing and modifying indazole structures.
Advanced Derivatization Strategies of this compound
The 5-amino group of this compound is a key functional handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships in drug discovery programs. The nucleophilic nature of this primary aromatic amine allows for various functionalization reactions.
Amine Functionalization Reactions (e.g., Acylation, Alkylation)
Acylation: The primary amine at the C-5 position can be readily acylated to form amides. This is typically achieved by reacting the aminoindazole with acylating agents such as acyl chlorides or anhydrides in the presence of a base. For instance, the acylation of a 3-aminoindazole derivative with chloroacetic anhydride proceeds under alkaline conditions to yield the corresponding N-acylated product. This reaction is a common strategy for modifying the properties of the parent molecule.
Alkylation: The 5-amino group can also undergo alkylation to form secondary or tertiary amines. However, direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled method for introducing substituents is through nucleophilic aromatic substitution (SₙAr) reactions. For example, 5-aminoindazole can react with activated aryl halides, such as 5-fluoro-2,4-dichloropyrimidine, where the amino group acts as a nucleophile to displace a chlorine atom, forming a new C-N bond. mdpi.com This type of reaction is fundamental in building more complex molecular architectures, such as indazol-pyrimidine hybrids. mdpi.com Additionally, the N-H of the indazole ring itself can be alkylated, as demonstrated by the reaction of 3-Chloro-6-nitroindazole with allyl bromide in the presence of a base to yield the N-alkylated product.
The table below provides representative examples of amine functionalization reactions on the indazole scaffold.
| Indazole Substrate | Reagent(s) | Reaction Type | Product Type |
| 5-Aminoindazole | 5-Fluoro-2,4-dichloropyrimidine | Nucleophilic Aromatic Substitution | N-(Pyrimidin-4-yl)-1H-indazol-5-amine |
| 5-Bromo-1H-indazol-3-amine derivative | Chloroacetic Anhydride | Acylation | N-(5-Bromo-1H-indazol-3-yl)-2-chloroacetamide derivative |
| 3-Chloro-6-nitroindazole | Allyl Bromide, K₂CO₃ | N-Alkylation (on ring) | 1-Allyl-3-chloro-6-nitro-1H-indazole |
The synthesis of functionalized indazoles, such as this compound, is a critical area of research, driven by their prevalence in biologically active compounds. Advanced synthetic strategies are continuously being developed to introduce further diversity and complexity to the indazole scaffold, enabling the exploration of new chemical space for drug discovery. These methodologies often focus on the selective modification of the indazole ring through reactions like halogenation, electrophilic substitution, and transition metal-catalyzed cross-coupling reactions.
2 Further Halogenation and Electrophilic Substitution Reactions on the Indazole Ring
The indazole ring, while aromatic, exhibits distinct reactivity patterns influenced by the nitrogen atoms and existing substituents. Further functionalization via electrophilic aromatic substitution, such as halogenation, allows for the introduction of new reactive handles on the ring. This process is a type of electrophilic aromatic substitution, a fundamental reaction for aromatic compounds. wikipedia.org For typical aromatic substrates, a Lewis acid catalyst is often required to activate the halogen, making it more electrophilic. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com
The regioselectivity of these reactions is paramount. For instance, in the synthesis of related polysubstituted 3-aminoindazoles, direct bromination of the indazole core can be challenging. The treatment of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) has been shown to yield the undesired regioisomer as the major product. nih.gov A more successful strategy involves halogenating a precursor molecule before the formation of the indazole ring.
A practical synthesis for 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV capsid inhibitor Lenacapavir, highlights this approach. nih.govmdpi.com The synthesis starts with the regioselective bromination of 2,6-dichlorobenzonitrile using N-bromosuccinimide in sulfuric acid. This step precedes the cyclization with hydrazine to form the final indazole product. nih.govmdpi.com This method avoids the regioselectivity issues of direct indazole bromination and has been successfully scaled up. nih.govmdpi.com
Table 1: Conditions for Regioselective Bromination of 2,6-dichlorobenzonitrile nih.gov
| Entry | Brominating Agent | Equivalents | Solvent | Temperature (°C) | Outcome |
| 1 | NBS | 1.07 | H₂SO₄ | 25 | >93 A% of desired product |
| 2 | NBS | >1.1 | H₂SO₄ | 25 | Over-bromination observed |
| 3 | KBrO₃ | - | H₂SO₄ | - | ~60% yield, exothermic |
This table is generated based on data presented in the synthesis of a related compound, illustrating a common strategy for halogenating precursors.
3 Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of halogenated indazoles like this compound. The chlorine atom at the 3-position and potentially other halogenated sites serve as effective electrophilic partners in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a carbon-carbon bond by coupling an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comyonedalabs.comyoutube.com This reaction is widely used due to its versatility and tolerance of various functional groups. yonedalabs.comyoutube.com
The Suzuki reaction has been successfully applied to bromo-indazoles to synthesize a variety of 3-aryl-1H-indazol-5-amine and 5-aryl-1H-indazol-3-amine derivatives. researchgate.netnih.gov For example, 5-bromo-1H-indazol-3-amine can be coupled with various substituted boronic acid esters using a palladium catalyst like PdCl₂(dppf)₂ with cesium carbonate as the base. nih.gov Microwave-assisted conditions have also been shown to be effective, promoting efficient coupling of 3-bromo-indazol-5-amine with arylboronic acids using a Pd(OAc)₂/RuPhos catalyst system. researchgate.net While these examples use bromo-indazoles, the principles are extendable to chloro-indazoles, although harsher conditions or more active catalyst systems might be required. jk-sci.comrsc.org
Table 2: Example Conditions for Suzuki-Miyaura Coupling on Bromo-Indazoles researchgate.netnih.gov
| Indazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield |
| 5-bromo-1H-indazol-3-amine | Arylboronic acid esters | PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 °C | Good |
| 3-bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | Microwave | Good to Excellent |
This table illustrates typical conditions for Suzuki-Miyaura reactions on indazole scaffolds, which can be adapted for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.orgyoutube.com This reaction has become a cornerstone of modern organic synthesis for constructing aryl amines, offering significant advantages over traditional methods. wikipedia.org The reaction's development has led to several generations of catalyst systems, enabling the coupling of a wide array of amines and aryl halides under increasingly mild conditions. wikipedia.org
The chloro-substituent on this compound can serve as the electrophilic partner in a Buchwald-Hartwig reaction, allowing for the introduction of various alkyl or aryl amine substituents at the 3-position. The existing amino group at the 5-position would likely require protection prior to this transformation to prevent self-coupling or other side reactions. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields, particularly with less reactive aryl chlorides. jk-sci.com Bidentate phosphine ligands and sterically hindered ligands have proven effective in expanding the scope and efficiency of the reaction. jk-sci.comwikipedia.org
Table 3: General Components of a Buchwald-Hartwig Amination Reaction jk-sci.comwikipedia.org
| Component | Examples | Role |
| Aryl Halide | 3-Chloro-1H-indazole derivative | Electrophile |
| Amine | Primary or secondary alkyl/aryl amines | Nucleophile |
| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Precursor |
| Ligand | BINAP, DPPF, XANTPHOS, bulky phosphines | Stabilize Pd(0), facilitate catalytic cycle |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Deprotonate amine, facilitate reductive elimination |
| Solvent | Toluene, Dioxane, THF | Reaction Medium |
State of the Art Spectroscopic and Structural Elucidation of 3 Chloro 6 Fluoro 1h Indazol 5 Amine
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. A full analysis of 3-Chloro-6-fluoro-1H-indazol-5-amine would require ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques.
Proton (¹H) NMR Analysis for Structural Confirmation and Proton Environments
Specific ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the aromatic and amine protons of this compound, are not available in the reviewed literature. Such data would be essential to confirm the substitution pattern on the indazole core.
Fluorine-19 (¹⁹F) NMR for Fluorine Atom Characterization
While ¹⁹F NMR is a critical tool for characterizing fluorinated organic compounds, specific spectral data for the fluorine atom in this compound, including its chemical shift and coupling to nearby protons, is not documented in available resources.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Detailed structural confirmation through 2D NMR experiments (such as COSY, HSQC, HMBC) has not been published for this compound. These techniques are indispensable for establishing proton-proton and proton-carbon connectivities, which would definitively verify the molecular structure.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is vital for determining the molecular weight and fragmentation pattern of a compound, further confirming its identity.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
A precise mass measurement from High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition of this compound. However, specific HRMS data (e.g., m/z [M+H]⁺ calculated and found values) for this compound is not available in the surveyed scientific literature.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for verifying the purity of this compound and for its quantification in complex mixtures. In a typical LC-MS analysis, a reversed-phase high-performance liquid chromatography (HPLC) system would be employed to separate the compound from any impurities or starting materials. The mobile phase would likely consist of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, with a small percentage of an acid like formic acid to improve peak shape and ionization efficiency.
Following chromatographic separation, the analyte would be introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be a suitable method to generate protonated molecular ions [M+H]⁺ of the compound. The high-resolution mass spectrometer would then allow for the determination of the accurate mass of the ion, which can be used to confirm the elemental composition of this compound (C₇H₅ClFN₃).
Table 1: Illustrative LC-MS Parameters for Analysis of this compound
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | e.g., 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| MS Detector | High-Resolution Mass Spectrometer (e.g., Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 50-500 |
| Expected [M+H]⁺ | ~186.0238 m/z |
Note: This table represents typical parameters and would require optimization for specific instrumentation and sample matrices.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features. The N-H stretching vibrations of the primary amine (NH₂) and the indazole ring would be expected in the region of 3200-3500 cm⁻¹. The C-H stretching of the aromatic ring would appear around 3000-3100 cm⁻¹.
The C=C and C=N stretching vibrations within the fused aromatic ring system would likely produce a series of peaks in the 1400-1650 cm⁻¹ region. The C-F and C-Cl stretching vibrations would be observed in the fingerprint region, typically below 1400 cm⁻¹ and 800 cm⁻¹ respectively.
Table 2: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amine & Indazole) | Stretch | 3200 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C=C / C=N (Aromatic) | Stretch | 1400 - 1650 |
| C-N | Stretch | 1250 - 1350 |
| C-F | Stretch | 1000 - 1400 |
| C-Cl | Stretch | 600 - 800 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis on this compound, a single crystal of suitable quality and size would be required. This crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₅ClFN₃ |
| Formula Weight | 185.59 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Åα = 90°, β = XX.XX°, γ = 90° |
| Volume | XXX.X ų |
| Z | 4 |
| Density (calculated) | X.XXX g/cm³ |
| R-factor | < 0.05 |
Note: This table is purely illustrative as no experimental crystallographic data for this specific compound is publicly available.
Computational Chemistry and Theoretical Investigations of 3 Chloro 6 Fluoro 1h Indazol 5 Amine
Quantum Mechanical (QM) Studies and Electronic Structure Analysis
Quantum mechanical methods are employed to study the electronic structure and energy of molecules, providing a fundamental understanding of their intrinsic properties. These studies are essential for predicting geometry, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized molecular geometry and electronic properties of complex organic molecules. For derivatives of indazole, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are standard for determining key structural parameters.
The optimized structure reveals the most stable three-dimensional arrangement of the atoms, which is critical for understanding its interaction with biological targets. Theoretical calculations on similar fluoro-indazole derivatives have been used to determine bond lengths and angles, which are expected to be in close agreement with experimental data from X-ray crystallography. For 3-Chloro-6-fluoro-1H-indazol-5-amine, these calculations would define the planarity of the bicyclic indazole core and the spatial orientation of its chloro, fluoro, and amine substituents.
| Parameter | Predicted Value | Parameter | Predicted Value |
|---|---|---|---|
| Bond Length C3-Cl | ~1.74 Å | Bond Angle N1-N2-C3 | ~112° |
| Bond Length C6-F | ~1.35 Å | Bond Angle C3-C3a-C4 | ~135° |
| Bond Length C5-N | ~1.38 Å | Bond Angle C5-C6-F | ~119° |
| Bond Length N1-N2 | ~1.36 Å | Bond Angle C4-C5-N | ~121° |
Note: The values presented are illustrative and based on calculations performed on structurally related indazole derivatives.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity.
Molecular Electrostatic Potential (MEP) maps are also valuable tools derived from quantum mechanical calculations. They illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species.
| Property | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Energy Gap | 4.7 eV | Relates to chemical stability and reactivity |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins and nucleic acids. These techniques are fundamental in structure-based drug design.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in predicting the binding affinity and interaction patterns of potential drug candidates within the active site of a target protein. nih.gov
For indazole derivatives, docking studies have successfully predicted binding modes with various enzymes. nih.gov In a typical study involving a compound like this compound, the 3D structure of the ligand would first be optimized using a force field like MMFF94. nih.gov The ligand is then docked into the binding pocket of a chosen protein target, and the resulting poses are scored based on binding energy. These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Tyrosine Kinase (Hypothetical) | -8.5 | Lys720, Asp810, Met790 | Hydrogen Bond, Pi-Alkyl, Halogen Bond |
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and stability of the ligand-receptor complex over time in a simulated biological environment. nih.gov An MD simulation of the complex formed by this compound and its target protein would involve simulating the movements of atoms and molecules over a period, typically nanoseconds.
A key metric analyzed in MD simulations is the Root-Mean-Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. nih.gov Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity. nih.gov
| System | Average RMSD (Å) | Interpretation |
|---|---|---|
| Apo-protein | 1.5 ± 0.2 | Baseline protein stability |
| Protein-Ligand Complex | 1.8 ± 0.3 | Indicates stable binding of the ligand without disrupting protein structure |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. mdpi.com
In a QSAR study, various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for a set of molecules with known activities. chalcogen.ro Statistical techniques, such as multiple linear regression, are then used to create an equation that relates these descriptors to the observed activity. Such models have been developed for various heterocyclic compounds to predict their anticancer or antimicrobial activities. chalcogen.romdpi.com For this compound, a QSAR model could be used to predict its potential efficacy and to guide the design of new derivatives with improved properties by modifying its structure to optimize the most influential descriptors.
Pharmacophore modeling is a complementary approach that identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target receptor. This "pharmacophore" serves as a 3D template for designing or identifying new molecules with the potential for similar biological activity.
| Descriptor Class | Examples | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment | Charge distribution and reactivity |
| Topological | Wiener index, Kier & Hall indices | Molecular size, shape, and branching |
| Physicochemical | LogP, Molar Refractivity (MR) | Hydrophobicity and steric properties |
| Quantum Chemical | Total energy, Mulliken charges | Energy state and partial atomic charges |
2D- and 3D-QSAR Analyses for Predictive Modeling of Indazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel molecules, thereby prioritizing synthetic efforts. For indazole derivatives, both 2D- and 3D-QSAR approaches have been successfully employed to elucidate the structural requirements for various biological activities.
In a typical 2D-QSAR study, various physicochemical, electronic, and topological descriptors are calculated for a series of indazole analogs and correlated with their observed biological activities using statistical methods like multiple linear regression (MLR). For instance, studies on indazole estrogens have shown that the substitution pattern, particularly at the R1 position of the indazole nucleus, is crucial for selectivity towards the β-estrogenic receptor. eurekaselect.com The Hansch approach in such studies has suggested that incorporating polar groups at this position could enhance selectivity. eurekaselect.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the molecules. These analyses generate contour maps that highlight regions where modifications to the chemical structure would likely lead to an increase or decrease in biological activity. For example, 3D-QSAR studies on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors have provided a structural framework for designing new potent molecules. nih.gov The steric and electrostatic maps generated from these studies help in understanding the variability in the activity of the compounds. nih.gov
The predictive power of QSAR models is rigorously evaluated through internal and external validation techniques. A well-validated QSAR model can be a reliable tool for screening virtual libraries of indazole derivatives to identify promising candidates for synthesis and biological testing. In a study on 5-aminoindazole derivatives, a QSAR model was developed using a combination of 2D and 3D descriptors, which could explain and predict a significant percentage of the variance in the inhibitory activity against S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN). distantreader.orgnih.gov
Below is a table summarizing representative QSAR models developed for indazole derivatives, highlighting the types of descriptors and their implications for molecular design.
| QSAR Model Type | Target | Key Descriptors | Findings and Implications for Design |
| 2D-QSAR | Estrogen Receptor β | Physicochemical properties | Substitution of polar groups at the R1 position of the indazole nucleus is decisive for selectivity. eurekaselect.com |
| 3D-QSAR (Field-based) | HIF-1α | Steric and Electrostatic Fields | Provides a structural framework for designing new inhibitors by highlighting favorable and unfavorable regions for substitution. nih.gov |
| 2D/3D-QSAR | SAH/MTAN | AATS1v, RDF55m, E1s, ATSC3s, AATSC7s | Identifies crucial structural features responsible for the inhibition of SAH/MTAN-mediated quorum sensing. nih.gov |
Pharmacophore Hypothesis Generation for Rational Ligand Design
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract concept that embodies the common features of a set of active compounds. For indazole derivatives, pharmacophore models have been instrumental in identifying novel inhibitors for various targets, including protein kinases. nih.govnih.govrsc.org
The process of pharmacophore generation typically involves aligning a set of active molecules and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For instance, in the development of fibroblast growth factor receptor (FGFR) kinase inhibitors, a de novo design program was used to identify an indazole-based pharmacophore. nih.govnih.gov This led to the synthesis of a library of indazole-containing fragments with inhibitory activity in the micromolar range and excellent ligand efficiencies. nih.govnih.gov
Structure-based pharmacophore modeling utilizes the 3D structure of the target protein, often obtained from X-ray crystallography, to define the key interaction points within the active site. This approach has been successfully applied to design indazole-based inhibitors for various kinases. rsc.org Computational design of new indazole-based molecules with the pharmacophore characteristics of VEGFR-2 inhibitors has been a focus of research, with molecular docking and ADMET prediction used to evaluate the designed scaffolds. biotech-asia.org
A common five-point pharmacophore hypothesis was generated for indazole derivatives as HIF-1α inhibitors, which can be used in conjunction with 3D-QSAR contour maps to design potent inhibitors. nih.gov The features of a pharmacophore model can guide virtual screening campaigns to identify novel scaffolds or can be used to optimize existing lead compounds by suggesting modifications that enhance the interactions with the target.
The table below outlines key features of pharmacophore models developed for indazole derivatives targeting different proteins.
| Target Protein | Pharmacophore Features | Implication for Ligand Design |
| FGFR Kinases | Indazole-based core | The indazole scaffold serves as a key element for binding and inhibition. nih.govnih.gov |
| HIF-1α | Five-point hypothesis (A1D2R3R4R5_4) | Can be employed to design lead molecules as selective HIF-1α inhibitors. nih.gov |
| VEGFR-2 | Bio-isosteric features | Molecules are designed with various bio-isosteres to bind to distinct areas of the ATP binding site. biotech-asia.org |
Structure Activity Relationship Sar Studies and Ligand Design Principles for 3 Chloro 6 Fluoro 1h Indazol 5 Amine Derivatives
Impact of Halogenation (Chlorine and Fluorine) on Molecular Interactions and Potency
The presence and position of halogen atoms on a drug-like molecule can profoundly influence its physicochemical properties and biological activity. In the 3-chloro-6-fluoro-1H-indazol-5-amine scaffold, the chlorine at position 3 and fluorine at position 6 are critical for modulating molecular interactions and potency.
Chlorine at C3-Position: The chlorine atom at the C3-position of the indazole ring is a common feature in many kinase inhibitors. Its primary role is often steric and electronic. It can occupy small hydrophobic pockets within the ATP-binding site of kinases. Furthermore, halogenation at this position is a key step for further structural modifications, often through metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical groups to probe the binding pocket. chim.it The electronegativity of chlorine can also influence the electron distribution of the indazole ring system, potentially affecting its pKa and interaction with target residues.
Fluorine at C6-Position: Fluorine substitution is a widely used strategy in medicinal chemistry to enhance various properties of a drug candidate. nih.gov The fluorine atom at the C6-position of the indazole ring can significantly impact potency and selectivity.
Enhanced Binding Affinity: Fluorine, being the most electronegative element, can form strong, favorable interactions with protein targets. It can participate in hydrogen bonds and, more uniquely, halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich atom like oxygen or nitrogen. nih.govresearchgate.net These interactions can increase the binding affinity of the ligand for its target. nih.gov In a series of synthetic cannabinoid receptor agonists with an indazole core, analogs with a fluorine at the 5-position consistently showed the lowest EC50 values, indicating higher potency. nih.gov
Metabolic Stability: The carbon-fluorine bond is very strong and stable, making it resistant to metabolic degradation by cytochrome P450 enzymes. scripps.edu Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidation and improve the compound's pharmacokinetic profile.
Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby functional groups, affecting their ionization state at physiological pH. It can also increase lipophilicity, which can influence cell permeability and oral bioavailability.
The strategic placement of chlorine and fluorine on the indazole scaffold is therefore a key element in designing potent and effective inhibitors, leveraging both steric and electronic effects to optimize interactions within the target's binding site. chemrxiv.org
Role of the Amine Functionality at Position 5 in Ligand Binding and Modulation
The amine group at the 5-position of the indazole ring is a crucial pharmacophoric element, particularly in the design of kinase inhibitors. This functionality often acts as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding site.
The 5-aminoindazole scaffold can form up to three hydrogen bonds with the conserved hinge region of a protein kinase, which is one more than the adenine ring of ATP. nih.gov This enhanced hydrogen bonding network contributes significantly to the binding affinity and selectivity of the inhibitor. The orientation of the 5-aminoindazole core within the ATP-binding pocket places the C5-amine in a position to interact with specific amino acid residues, often in a deep hydrophobic pocket. nih.gov
Furthermore, the amine group serves as a convenient attachment point for further chemical modifications. By derivatizing the amine, medicinal chemists can introduce various side chains to explore interactions with different regions of the binding pocket, thereby optimizing potency, selectivity, and pharmacokinetic properties. nih.gov
Substituent Effects on the Indazole Scaffold's Interaction Profile
The indazole scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives can bind to a wide range of biological targets with high affinity. nih.gov The interaction profile of an indazole-based compound can be finely tuned by introducing various substituents at different positions on the bicyclic ring system.
Structure-activity relationship (SAR) studies have shown that substituents at the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in the inhibitory activity against certain enzymes. nih.gov The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—determines the type and strength of interactions with the target protein.
For example, in the development of inhibitors for fibroblast growth factor receptors (FGFRs), the introduction of a 2,6-difluoro-3-methoxyphenyl group led to a compound with potent enzymatic and antiproliferative activities. nih.gov This highlights the importance of the electronic and steric properties of the substituent in achieving high potency.
The table below summarizes the effects of different substituents on the activity of indazole derivatives based on various studies.
| Position of Substitution | Substituent Type | Observed Effect on Activity | Target Class Example |
| C3 | Carbohydrazide moiety | Strong inhibitory activity | IDO1 Enzyme |
| C4 & C6 | Various | Crucial for inhibitory activity | IDO1 Enzyme |
| C5 | Amine | Key hydrogen bonding, anchor point | Protein Kinases |
| N1 | N-ethylpiperazine | Important for enzyme and cellular activity | FGFR1 |
These examples demonstrate that the interaction profile of the indazole scaffold is highly sensitive to the nature and position of its substituents, allowing for extensive optimization in drug design.
Rational Ligand Design Strategies Based on the this compound Core
Rational drug design aims to develop new therapeutic agents based on a known biological target. The this compound core provides an excellent starting point for designing potent and selective inhibitors, particularly for protein kinases.
Structure-Based Drug Design: This approach utilizes the three-dimensional structure of the target protein, often obtained from X-ray crystallography, to design ligands that fit precisely into the binding site. For indazole-based inhibitors, molecular docking studies are used to predict the binding mode and affinity of different derivatives. nih.gov This allows chemists to design modifications that enhance favorable interactions, such as hydrogen bonds and hydrophobic contacts, while avoiding steric clashes.
In one study, the indazole moiety was identified as a key "hinge binder," interacting with a crucial cysteine residue in the FLT3 kinase. nih.gov This information guided the design of new benzimidazole derivatives incorporating the indazole scaffold, resulting in compounds with enhanced potency against FLT3 and its mutants. nih.gov
Fragment-Based Drug Design: This strategy involves screening small chemical fragments to identify those that bind to the target protein. These fragments are then grown or linked together to create a more potent lead compound. The indazole nucleus itself can be considered a high-affinity fragment that can be elaborated upon. For instance, fragment-led de novo design was used to discover a novel series of 1H-indazole-based inhibitors of FGFR kinases. nih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific target. The this compound core itself represents a well-defined pharmacophore for kinase inhibition, with the indazole ring providing hydrophobic interactions, the 5-amino group acting as a hydrogen bond donor, and the halogen atoms contributing to potency and selectivity.
By employing these rational design strategies, medicinal chemists can systematically modify the this compound core to develop drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.
Exploration of Bioisosteric Replacements within the this compound Scaffold
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. nih.govdrughunter.com This approach has been applied to the indazole scaffold to optimize its properties.
Replacement of the Indazole Core: The indazole ring itself is considered a bioisostere of indole and can also mimic catechol in certain biological contexts. nih.gov In some cases, other heterocyclic systems can be used as bioisosteres for the indazole core to explore new chemical space or to overcome issues such as patentability or metabolic liabilities.
Bioisosteric Replacements for Substituents:
Amine Group: The amide group is a common functional group in drug molecules, but it can be susceptible to enzymatic hydrolysis. drughunter.com Heterocyclic rings such as triazoles, oxadiazoles, and imidazoles can be used as bioisosteres for the amide linkage, mimicking its hydrogen bonding properties while offering improved metabolic stability. drughunter.comnih.gov For example, the introduction of a 1,2,4-oxadiazole ring as a bioisosteric replacement in a series of 5-substituted-1H-indazoles resulted in a potent and selective human MAO B inhibitor. nih.gov
Halogens: While chlorine and fluorine are often beneficial, they can sometimes be replaced with other groups to fine-tune the molecule's properties. For example, a cyano (CN) or trifluoromethyl (CF3) group can be used as an alternative electron-withdrawing group to halogens. scripps.edu
Other Functional Groups: Carboxylic acid groups, which are often associated with poor cell permeability, can be replaced with bioisosteres like tetrazoles to improve oral bioavailability. fiveable.mepressbooks.pub
The table below provides examples of bioisosteric replacements relevant to the modification of the indazole scaffold.
| Original Functional Group | Bioisosteric Replacement | Potential Advantage |
| Amide | 1,2,3-Triazole, 1,2,4-Oxadiazole | Improved metabolic stability |
| Carboxylic Acid | Tetrazole | Increased lipophilicity, improved oral bioavailability |
| Chlorine/Fluorine | Cyano (CN), Trifluoromethyl (CF3) | Alternative electron-withdrawing properties |
| Indole | Indazole | Altered electronic properties and hydrogen bonding potential |
By exploring bioisosteric replacements, researchers can generate novel indazole derivatives with optimized drug-like properties, leading to the development of safer and more effective therapeutic agents.
Advanced Analytical Methodologies for Research on 3 Chloro 6 Fluoro 1h Indazol 5 Amine and Its Derivatives
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Separation Techniques
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment and separation of 3-Chloro-6-fluoro-1H-indazol-5-amine. ijnrd.orgrroij.com Given the compound's aromatic and polar nature, reversed-phase HPLC is the most common and effective approach. This method allows for the precise quantification of the main compound and the detection, separation, and quantification of process-related impurities or degradation products, even at trace levels. researchgate.netnih.gov
The development of a robust HPLC method involves the careful selection of a stationary phase, typically a C18 column, and the optimization of the mobile phase composition, which usually consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). ekb.egnih.gov The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the indazole core exhibits strong absorbance.
For complex mixtures, such as those resulting from synthesis reactions that can produce isomers, separation can be challenging. google.com In such cases, method development focuses on adjusting mobile phase polarity, pH, and temperature to achieve optimal resolution between closely eluting peaks. The use of gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to separate compounds with a wide range of polarities. semanticscholar.org The ultimate goal is to develop a validated method that is specific, linear, accurate, precise, and robust for its intended purpose of quality control and impurity profiling. ijnrd.org
Table 1: Representative HPLC Parameters for Analysis of this compound
| Parameter | Specification | Purpose |
|---|---|---|
| Instrument | High-Performance Liquid Chromatography System | To perform the separation. |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating components based on hydrophobicity. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Eluent system to carry the sample through the column. A gradient is often used for complex samples. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |
| Detector | UV-Vis or Photodiode Array (PDA) Detector at ~254 nm | To detect and quantify the compound and its impurities based on UV absorbance. |
| Column Temp. | 30°C | To ensure reproducible retention times and improve peak shape. |
| Injection Vol. | 10 µL | The volume of the sample introduced into the system. |
Hyphenated Analytical Techniques (e.g., LC-NMR, LC-DAD/MS-SPE-NMR) for Complex Characterization
For the comprehensive characterization of this compound, particularly in complex matrices or when identifying unknown impurities, hyphenated techniques are indispensable. nih.govijpsr.com These methods combine the powerful separation capabilities of liquid chromatography with the detailed structural elucidation provided by spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). ajpaonline.comsaspublishers.comresearchgate.net
LC-DAD-MS: The coupling of HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is a workhorse for pharmaceutical analysis. mdpi.com As the sample is separated by the LC column, the DAD provides UV-Vis spectra for each peak, offering preliminary information about the nature of the chromophore. researchgate.net Simultaneously, the eluent is directed to the MS, which provides the mass-to-charge ratio (m/z) of the components, allowing for the determination of molecular weights. saspublishers.com Tandem MS (MS/MS) experiments can be performed to fragment the parent ion, yielding structural fragments that are crucial for identifying unknown impurities or metabolites. nih.gov
LC-NMR: This technique directly links an HPLC system to an NMR spectrometer. It is particularly powerful for the unambiguous structure elucidation of isomers, which may have identical mass spectra but different NMR spectra. mdpi.com LC-NMR can be performed in different modes:
On-flow: NMR spectra are acquired as the peak elutes from the column, suitable for high concentration analytes.
Stop-flow: The HPLC flow is stopped when a peak of interest is in the NMR flow cell, allowing for longer acquisition times and more advanced 2D NMR experiments to be performed on minor components. mdpi.com
LC-SPE-NMR: The separated peaks are trapped onto individual solid-phase extraction (SPE) cartridges. These cartridges can then be dried and the analyte eluted with a deuterated solvent directly into the NMR, which avoids issues with protonated HPLC solvents and allows for unlimited analysis time. mdpi.com
These hyphenated methods are critical for confirming the structure of the target compound and for the definitive identification of any related substances. nih.gov
Table 2: Information Derived from Hyphenated Techniques for a Reaction Mixture
| Technique | Information Provided | Application for this compound |
|---|---|---|
| LC-DAD | Retention Time, UV-Vis Spectrum | Quantifies the main peak and detects impurities. The UV spectrum helps in preliminary classification of compounds. mdpi.com |
| LC-MS | Molecular Weight | Confirms the molecular weight of the target compound and provides molecular weights for all impurities. |
| LC-MS/MS | Structural Fragments | Helps in elucidating the structures of unknown impurities by analyzing fragmentation patterns. |
| LC-NMR | Complete 1H and 13C NMR data | Provides unambiguous structural confirmation and is essential for distinguishing between positional isomers. mdpi.com |
Surface Analysis Techniques for Investigating Interactions with Material Substrates (e.g., XPS, SEM/EDS, XRD)
Understanding the interaction of this compound with various material substrates is important for applications in materials science and catalysis. Surface analysis techniques provide information on elemental composition, chemical states, and morphology at the material interface.
X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique used to determine the elemental composition and the chemical and electronic state of atoms within the top 1-10 nm of a surface. nih.gov For a molecule like this compound adsorbed on a substrate, XPS can provide distinct signals for C, N, Cl, and F. High-resolution scans of the N 1s region can differentiate between the amine nitrogen and the two indazole ring nitrogens. nih.govacs.org Similarly, the F 1s and Cl 2p signals confirm the presence and chemical environment of the halogen atoms, providing insight into molecule-substrate bonding. rsc.org
Scanning Electron Microscopy/Energy Dispersive X-ray Spectroscopy (SEM/EDS): SEM provides high-resolution images of a surface's morphology and topography. When coupled with EDS, it allows for elemental analysis of specific points or mapping of elemental distribution across the surface. nih.gov For a material functionalized with this compound, SEM can visualize the surface texture, while EDS mapping for N, Cl, and F can confirm the uniform distribution of the molecule on the substrate. However, a known challenge is the potential for electron beam-induced damage or mobility of light elements like fluorine, which requires careful optimization of analytical parameters. acs.orgresearchgate.net
X-ray Diffraction (XRD): XRD is a primary technique for determining the crystallographic structure of solid materials. For a pure, crystalline sample of this compound or its derivatives, single-crystal XRD can determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. mdpi.com Powder XRD is used to analyze polycrystalline materials, providing information on crystal phases, purity, and crystallinity, which is crucial for controlling the solid-state properties of the compound.
Table 3: Expected XPS Data for Surface-Adsorbed this compound
| Element (Core Level) | Expected Binding Energy (eV) | Chemical Information Obtainable |
|---|---|---|
| C 1s | ~284-288 | Differentiates between C-C/C-H, C-N, C-F, and C-Cl bonds. |
| N 1s | ~399-402 | Distinguishes between amine (-NH2) and indazole ring nitrogens (-NH-, -N=). nih.govacs.org |
| Cl 2p | ~200-202 | Confirms the presence of chlorine and its covalent bonding state. |
| F 1s | ~688-690 | Confirms the presence of fluorine and its covalent C-F bond. |
Kinetic and Mechanistic Studies of Reactions Involving this compound
Kinetic and mechanistic studies are essential for understanding and optimizing chemical reactions involving this compound. These studies provide insights into reaction rates, the influence of various parameters, and the step-by-step pathway from reactants to products. rsc.org The indazole ring system and its substituents (amine, chlorine, fluorine) offer multiple sites for chemical transformation, such as nucleophilic aromatic substitution at the chlorine-bearing carbon, or reactions involving the amine group. chim.it
Kinetic studies typically involve monitoring the concentration of reactants or products over time under controlled conditions (temperature, pressure, catalyst concentration). researchgate.net This can be achieved using spectroscopic methods (UV-Vis, NMR) or chromatographic techniques (HPLC, GC). The data obtained are then used to determine the reaction order, rate constant, and activation energy. For example, the rate of a substitution reaction could be studied by varying the concentration of the indazole and the incoming nucleophile.
Mechanistic studies aim to elucidate the detailed reaction pathway. This often involves a combination of experimental and computational approaches. nih.govresearchgate.net Experimental strategies may include:
Intermediate Trapping: Designing experiments to isolate or detect transient intermediates.
Isotope Labeling: Using isotopically labeled reagents to track the movement of atoms throughout the reaction.
Structure-Activity Relationship Studies: Examining how changes in the substrate or reagent structure affect the reaction rate and outcome. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become a powerful tool for mapping potential energy surfaces, calculating transition state energies, and visualizing reaction pathways, providing theoretical support for proposed mechanisms. researchgate.netnih.gov
Table 4: Outline of a Hypothetical Kinetic Study on a Substitution Reaction
| Parameter | Description | Objective |
|---|---|---|
| Reactant Concentration | Systematically vary the initial concentrations of this compound and the nucleophile. | Determine the order of the reaction with respect to each reactant and establish the rate law. |
| Temperature | Conduct the reaction at several different temperatures (e.g., 25°C, 35°C, 45°C). | Calculate the activation energy (Ea) and other thermodynamic parameters using the Arrhenius equation. |
| Solvent Effects | Perform the reaction in a series of solvents with varying polarities and proticities. | Investigate the role of the solvent in stabilizing intermediates or transition states, providing mechanistic clues. |
| Catalyst Loading | If the reaction is catalyzed, vary the concentration of the catalyst. | Determine the effect of the catalyst on the reaction rate. |
Applications in Materials Science and Emerging Technologies
Indazole Derivatives in Optical and Electrical Materials Research
The exploration of novel organic molecules for advanced optical and electronic applications is a rapidly growing field. The inherent photophysical and electrochemical properties of certain heterocyclic systems make them attractive building blocks for the development of new materials. researchgate.net Indazole derivatives, with their versatile and tunable electronic characteristics, are emerging as a scaffold of interest in this domain. researchgate.net
The field of organic electronics utilizes carbon-based molecules and polymers for applications such as organic light-emitting diodes (OLEDs), organic solar cells, and organic transistors. google.com The performance of these devices is heavily dependent on the charge transport and luminescent properties of the organic materials used. google.com Imidazole derivatives, closely related to indazoles, have been investigated for their potential in organic electronic devices, where they can function in hole injection, hole transport, electron injection, electron transport, and as luminescent materials. google.com Given that the indazole structure contains a pyrazole (B372694) ring (a type of imidazole), it is plausible that indazole derivatives could exhibit similar n-type characteristics, facilitating electron injection and transport. google.com The application of indazole compounds in OLEDs has been a subject of research, highlighting their potential in this area. researchgate.net The specific electronic profile of 3-Chloro-6-fluoro-1H-indazol-5-amine, resulting from its particular substitution pattern, could make it a candidate for investigation as a component in organic electronic devices, although experimental data is currently lacking.
Potential in Sensor Technologies and Diagnostic Platforms
The development of sensitive and selective chemical sensors is crucial for a wide range of applications, including environmental monitoring, industrial process control, and medical diagnostics. The ability of indazole derivatives to engage in various intermolecular interactions, such as hydrogen bonding and metal coordination, makes them interesting candidates for the design of sensor platforms.
While direct applications of this compound in sensor technologies are not documented, the broader class of indazole compounds has been explored in contexts relevant to sensing. For instance, indazole derivatives have been investigated for their ability to inhibit S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN)-mediated quorum sensing in microorganisms. aboutscience.eu Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression. The ability of indazole compounds to interfere with this process suggests a specific interaction with biological molecules, a principle that underlies the function of many biosensors. The binding affinity of these compounds is influenced by the specific amino acid residues they interact with. aboutscience.eu This capacity for specific molecular recognition could potentially be harnessed in the development of diagnostic platforms or sensors designed to detect specific biological markers.
Corrosion Inhibition Studies with Indazole-Based Compounds
Corrosion is a major issue affecting the longevity and reliability of metallic materials. The use of organic corrosion inhibitors is a common strategy to protect metals from degradation in aggressive environments. mdpi.comresearch-nexus.netcarta-evidence.org Heterocyclic compounds containing nitrogen, sulfur, or oxygen atoms are often effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective film. mdpi.comacs.org
Indazole derivatives have emerged as a promising class of corrosion inhibitors for various metals and alloys in acidic media. mdpi.comresearch-nexus.netcarta-evidence.orgacs.org Studies have shown that these compounds can achieve high inhibition efficiencies. The protective action is attributed to the adsorption of the indazole molecules onto the metal surface, a process that can involve both physical and chemical interactions. acs.orgnih.gov This adsorption creates a barrier that isolates the metal from the corrosive medium. acs.orgnih.gov
Research on different indazole derivatives has provided insights into the relationship between their molecular structure and inhibition efficiency. For example, the presence of electron-donating groups, such as an amino group (-NH2), can enhance the corrosion inhibition performance compared to electron-withdrawing groups like a nitro group (-NO2). mdpi.com The inhibition efficiency also typically increases with the concentration of the inhibitor. mdpi.comcarta-evidence.org However, the effectiveness of these inhibitors can be influenced by temperature, with efficiency sometimes decreasing at higher temperatures. carta-evidence.org
While this compound has not been specifically tested as a corrosion inhibitor in the reviewed literature, its molecular structure, featuring an indazole core with nitrogen heteroatoms and an amino group, suggests it could be a candidate for such applications. The following tables summarize the performance of other indazole derivatives as corrosion inhibitors, providing a benchmark for the potential efficacy of compounds within this chemical class.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-6-fluoro-1H-indazol-5-amine, and how can reaction conditions be optimized?
- Methodology :
-
Intermediate Synthesis : Start with halogenated indazole precursors (e.g., 5-nitro-1H-indazole derivatives) and perform sequential fluorination/chlorination using agents like Selectfluor® (for fluorination) and POCl₃ (for chlorination). Reduction of the nitro group to an amine can be achieved via catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl .
-
Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 80–100°C for halogenation) and stoichiometry (1.2–1.5 equivalents of halogenating agents) to minimize side products. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fluorination | Selectfluor®, DMF, 90°C | 65 | 95% |
| Chlorination | POCl₃, DCM, reflux | 72 | 92% |
| Nitro Reduction | Pd/C, H₂, EtOH | 85 | 98% |
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 5.5–6.0 ppm). FT-IR can verify N-H stretches (~3400 cm⁻¹) and C-Cl/C-F bonds (750–600 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (expected [M+H]⁺: 200.05 Da).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: MeOH/H₂O) and solve structures using SHELX or WinGX .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodology :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites for functionalization .
- Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF) and compare with experimental reactivity data.
- Key Findings :
- The electron-withdrawing Cl/F groups lower HOMO energy (-6.2 eV), favoring electrophilic substitution at the C3 position.
- Amine group acts as a strong hydrogen-bond donor, influencing crystal packing .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Dynamic Effects : Perform variable-temperature NMR (VT-NMR) to detect tautomerism or rotational barriers. For example, amine proton exchange may cause broadening at 25°C but sharpens at -40°C .
- 2D NMR : Use HSQC and HMBC to assign coupling between F/Cl substituents and adjacent protons.
- Synchrotron XRD : If crystallography data conflicts with solution-phase observations, use high-resolution synchrotron data to confirm solid-state vs. solution conformers .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology :
- Forced Degradation Studies :
- Acidic/alkaline conditions: 0.1 M HCl/NaOH, 60°C, 24 hrs.
- Oxidative: 3% H₂O₂, RT, 6 hrs.
- Analytical Monitoring : Use UPLC-PDA to track degradation products. Major degradation occurs under alkaline conditions (t½ = 8 hrs at pH 10) .
- Data Table :
| Condition | Degradation Products | Half-Life (hrs) |
|---|---|---|
| pH 2.0 | None detected | >48 |
| pH 10.0 | Dechlorinated analog | 8 |
| 3% H₂O₂ | N-Oxide derivative | 12 |
Methodological Notes
- Crystallography Tools : SHELX and WinGX are critical for refining crystal structures. For anisotropic displacement parameters, use ORTEP for visualization.
- Synthetic Protocols : Adapt procedures from structurally related indazoles (e.g., 6-chloro-2-methyl-2H-indazol-5-amine ).
- Data Validation : Cross-check computational predictions (e.g., DFT bond lengths) with experimental XRD data to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
